1,2,3,7,8-Pentachlorodibenzo-P-dioxin

Overview

Description

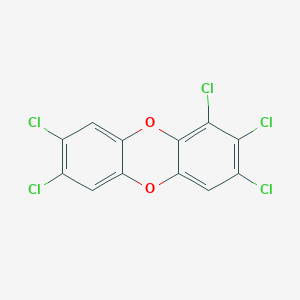

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD), CAS No. 40321-76-4, is a polychlorinated dibenzo-p-dioxin (PCDD) with five chlorine atoms substituted at positions 1, 2, 3, 7, and 8 on the dibenzo-p-dioxin backbone. It is classified under chlorinated dibenzo-p-dioxins, with a molecular weight of 356.416 g/mol and PubChem ID 38439 .

1,2,3,7,8-PeCDD is recognized for its high toxicity, though it is less potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most toxic dioxin congener. Its toxicity equivalence factor (TEF) is 1, the same as TCDD, under the World Health Organization’s (WHO) framework for dioxin risk assessment .

Preparation Methods

Ullmann Coupling Reaction

Traditional Ullmann Synthesis

The Ullmann reaction, a classical method for forming carbon-oxygen bonds, has been adapted for synthesizing chlorinated dibenzo--dioxins. For 1,2,3,7,8-PeCDD, the reaction involves coupling 2,3,4-trichlorophenol with 1,2,3-trichlorobenzene in the presence of a copper catalyst .

Reaction Conditions :

-

Catalyst : Copper powder (10% wt/wt)

-

Solvent : Dimethyl sulfoxide (DMSO) at 180°C

-

Time : 48–72 hours under nitrogen atmosphere

Challenges :

Modified Ullmann Protocol

To improve selectivity, a modified approach uses prehalogenated intermediates. For example, 1,2,3-trichloro-4-iodobenzene reacts with 2,3,4-trichlorophenol under palladium catalysis :

6\text{H}2\text{Cl}3\text{I} + \text{C}6\text{H}2\text{Cl}3\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{12}\text{H}3\text{Cl}5\text{O}2 + \text{HI}

Key Improvements :

Photodechlorination of Octachlorodibenzo-ppp-Dioxin

Mechanism and Procedure

Photodechlorination leverages UV irradiation to selectively remove chlorine atoms from highly chlorinated precursors. Octachlorodibenzo--dioxin (OCDD) is irradiated in a nonpolar solvent (e.g., hexane) to yield 1,2,3,7,8-PeCDD :

{12}\text{Cl}8\text{O}2 \xrightarrow{h\nu} \text{C}{12}\text{H}3\text{Cl}5\text{O}_2 + 3\text{HCl}

Conditions :

-

Light Source : High-pressure mercury lamp (254 nm)

-

Solvent : Hexane at 25°C

-

Reaction Time : 6–8 hours

Advantages :

Limitations

-

Requires extensive HPLC purification to isolate 1,2,3,7,8-PeCDD from other dechlorination products (e.g., 1,2,4,7,8-PeCDD) .

Analytical Validation and Purification

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/HRMS)

Post-synthesis purification relies on HRGC/HRMS to achieve >99% purity . Key parameters include:

| Column | Temperature Program | Detection Limit |

|---|---|---|

| DB-5MS (60 m × 0.25 mm) | 100°C → 300°C at 10°C/min | 0.1 pg/μL |

Silica Gel and Sulfuric Acid Cleanup

Crude extracts undergo sequential washing with:

Recovery Rates : 85–90% for 1,2,3,7,8-PeCDD in complex matrices .

| Supplier | Catalog No. | Concentration | Matrix | Purity |

|---|---|---|---|---|

| AccuStandard | D-501N | 5 mg neat | Solid | >98% |

| Cambridge | ED-955 | 50 μg/mL | Nonane | 99% |

Large-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8-Pentachlorodibenzo-p-dioxin can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various chlorinated quinones, while reduction reactions can yield less chlorinated dibenzodioxins .

Scientific Research Applications

Chemical Properties and Toxicity

- Molecular Formula : C₁₂H₃Cl₅O₂

- Molecular Weight : 356.416 g/mol

- CAS Number : 40321-76-4

- Toxicity : PeCDD is classified as a persistent organic pollutant (POP) with significant bioaccumulation potential in living organisms. It is associated with various adverse health effects including cancer and reproductive toxicity .

Environmental Monitoring and Analysis

PeCDD is primarily monitored in environmental samples due to its persistence and toxicity. Its applications in environmental science include:

- Soil and Sediment Analysis : PeCDD levels are routinely measured in soil samples to assess contamination from industrial activities. For example, studies conducted at the Midland Plant revealed significant PeCDD contamination linked to historical emissions .

- Food Safety Assessments : The compound is analyzed in food products, particularly in beef and vegetables grown in contaminated areas. The University of Michigan Dioxin Exposure Study (UMDES) highlighted elevated serum levels of PeCDD among individuals consuming locally sourced food .

Data Table: Environmental Monitoring of PeCDD

| Sample Type | Average Concentration (ppt) | Source/Study |

|---|---|---|

| Soil | 10 - 50 | UMDES |

| Beef Lipid | 1,780 | UMDES |

| Vegetables | Varies | EPA Studies |

Health Risk Assessments

PeCDD's health implications necessitate rigorous risk assessments:

- Cancer Risk : Epidemiological studies have linked PeCDD exposure to increased cancer risk. The U.S. Environmental Protection Agency (EPA) evaluates such risks through toxicity equivalency factors (TEFs), which quantify the relative potency of dioxins .

- Immunotoxicity Studies : Research has indicated that PeCDD exposure may alter lymphocyte populations and immune responses in humans and wildlife .

Case Study: UMDES Findings

A notable case study from the UMDES investigated individuals with high serum concentrations of PeCDD due to dietary exposure from locally sourced beef and vegetables. The study found that serum levels were significantly higher than background levels, indicating a direct correlation between environmental contamination and human exposure .

Regulatory Framework

The management of PeCDD is governed by various regulations aimed at reducing its environmental impact:

Mechanism of Action

1,2,3,7,8-Pentachlorodibenzo-p-dioxin exerts its effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism . This activation can result in the production of phase I and phase II metabolizing enzymes, which play a role in the detoxification and bioactivation of xenobiotics . The compound’s ability to activate AhR is associated with its toxic effects, including carcinogenicity and disruption of developmental processes .

Comparison with Similar Compounds

Structural and Chemical Properties

1,2,3,7,8-PeCDD belongs to the PCDD family, which includes 75 possible congeners varying in chlorine substitution. Key structural analogs include:

- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Four chlorine atoms at positions 2,3,7,8; CAS No. 1746-01-4.

- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD): Six chlorine atoms at positions 1,2,3,4,7,8; CAS No. 39227-28-5.

- Octachlorodibenzo-p-dioxin (OCDD): Eight chlorine atoms; CAS No. 3268-87-7.

Table 1: Structural Comparison of Selected PCDDs

| Compound | Chlorine Positions | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,2,3,7,8-PeCDD | 1,2,3,7,8 | 40321-76-4 | 356.416 |

| 2,3,7,8-TCDD | 2,3,7,8 | 1746-01-6 | 321.976 |

| 1,2,3,4,7,8-HxCDD | 1,2,3,4,7,8 | 39227-28-6 | 390.858 |

| OCDD | All positions | 3268-87-9 | 459.325 |

Environmental Occurrence and Detection

1,2,3,7,8-PeCDD is less prevalent than OCDD but more toxic. Studies on biochar samples detected 1,2,3,7,8-PeCDD at concentrations <0.15 ng/kg (dry mass), whereas OCDD was found at higher levels (e.g., 60-fold higher in human serum) . Analytical methods such as EPA Method 23 and GC-MS/MS achieve detection limits of 0.05–0.15 ng/kg for this congener .

Table 2: Environmental Concentrations in Select Matrices

| Matrix | 1,2,3,7,8-PeCDD (ng/kg) | OCDD (ng/kg) |

|---|---|---|

| Biochar (BC-1 to BC-4) | <0.15 | Not detected |

| Human Serum (NHANES) | 0.759 pg/g lipid | ~45.5 pg/g lipid |

Toxicological Profiles

Acute Toxicity

1,2,3,7,8-PeCDD exhibits lower acute lethality than TCDD but higher toxicity than HxCDD. In rat studies, the LD50 for TCDD is 0.6–2.1 µg/kg, while 1,2,3,7,8-PeCDD requires higher doses (e.g., 2.6 µg/kg/day) to induce mortality .

Mechanism of Action

Like TCDD, 1,2,3,7,8-PeCDD binds to the aryl hydrocarbon receptor (AhR), triggering dysregulation of genes involved in xenobiotic metabolism, immune response, and cell cycle control . However, its reduced potency compared to TCDD correlates with lower binding affinity to AhR .

Chronic Effects

In contrast, OCDD shows negligible acute toxicity but accumulates in adipose tissue, posing long-term risks .

Table 3: Comparative Toxicity of PCDDs

| Compound | TEF | LD50 (Rodents, µg/kg) | Key Toxic Endpoints |

|---|---|---|---|

| 2,3,7,8-TCDD | 1 | 0.6–2.1 | Immunotoxicity, teratogenicity |

| 1,2,3,7,8-PeCDD | 1 | >2.6 | Hepatic damage, mortality |

| 1,2,3,4,7,8-HxCDD | 0.1 | >100 | Limited acute toxicity |

| OCDD | 0.0003 | >5000 | Bioaccumulation, endocrine effects |

Analytical and Regulatory Considerations

1,2,3,7,8-PeCDD is quantified using isotope-dilution GC-HRMS or GC-MS/MS, with calibration standards available at 50 µg/mL in nonane or toluene . Regulatory limits for PCDDs in food and environmental samples often use toxicity equivalence quotients (TEQs), where 1,2,3,7,8-PeCDD contributes significantly due to its TEF of 1 .

Biological Activity

1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), which are environmental pollutants known for their toxicological effects. This compound has garnered significant attention due to its biological activity and potential health risks. This article will explore the biological activity of PeCDD, including its mechanisms of action, effects on human health and wildlife, and relevant case studies.

PeCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression. Upon binding to AhR, PeCDD facilitates the transcription of various genes involved in xenobiotic metabolism and cellular stress responses. The activation of AhR by PeCDD can lead to both beneficial and detrimental outcomes:

- Enzyme Induction : PeCDD enhances the expression of enzymes that metabolize toxic compounds, potentially providing a protective effect against certain carcinogens. For example, it can increase the activity of cytochrome P450 enzymes involved in the detoxification of polycyclic aromatic hydrocarbons like benzo(a)pyrene .

- Carcinogenic Potential : Prolonged exposure to PeCDD can lead to adverse effects such as immunotoxicity and carcinogenicity. The compound may promote tumorigenesis by increasing oxidative stress and altering cellular signaling pathways that regulate cell proliferation and apoptosis .

Health Effects

The biological activity of PeCDD has been linked to various health effects in humans and animals:

- Reproductive Toxicity : Studies have shown that exposure to PCDDs can disrupt reproductive processes, leading to decreased fertility and developmental abnormalities in offspring .

- Immune System Impairment : Chronic exposure to PeCDD has been associated with weakened immune responses, increasing susceptibility to infections and diseases .

- Carcinogenicity : Epidemiological studies indicate a correlation between PCDD exposure and increased risks for certain cancers, including soft tissue sarcomas and non-Hodgkin lymphoma .

Case Study 1: Dioxin Exposure in Vietnam Veterans

A study focusing on Vietnam veterans exposed to Agent Orange (which contains TCDD and other dioxins) found significant associations between dioxin exposure and various health issues, including increased rates of cancer and reproductive problems. The study underscored the long-term health impacts of dioxin exposure in humans, highlighting the need for ongoing monitoring and research into PCDD-related health risks .

Case Study 2: Environmental Impact on Wildlife

Research conducted on wildlife populations near industrial sites contaminated with dioxins revealed reproductive failures and population declines in species such as fish-eating birds. These findings illustrate the ecological consequences of PCDD contamination in habitats where wildlife is exposed to these persistent organic pollutants .

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with various chlorinated dibenzo-p-dioxins:

| Compound | AhR Activation | Carcinogenic Potential | Reproductive Toxicity | Immune System Effects |

|---|---|---|---|---|

| This compound | Moderate | High | Yes | Yes |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | High | Very High | Yes | Yes |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | High | Very High | Yes | Moderate |

Q & A

Basic Research Questions

Q. What is the Toxic Equivalence Factor (TEF) of 1,2,3,7,8-PeCDD, and how does it influence risk assessment?

1,2,3,7,8-PeCDD has a TEF of 1, equivalent to 2,3,7,8-TCDD, due to its high affinity for the aryl hydrocarbon receptor (AhR) and potent toxicity . In mixtures, the total toxic equivalency (TEQ) is calculated by multiplying the concentration of each congener by its TEF and summing the results. This method is critical for assessing cumulative risks in environmental or biological samples .

Q. What analytical methods are recommended for detecting 1,2,3,7,8-PeCDD in environmental matrices?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for quantifying 1,2,3,7,8-PeCDD at ultratrace levels (e.g., pg/g lipid). Key parameters include:

- Limit of Quantification (LOQ): ≤0.060 pg/µL in final extracts .

- Signal-to-Noise (S/N) Ratio: ≥3:1 for reliable ion confirmation .

Alternative methods like GC-MS/MS offer comparable sensitivity but require rigorous validation against certified reference materials (CRMs) .

Q. How is 1,2,3,7,8-PeCDD toxicity assessed in vivo?

Rodent models (e.g., TCDD-susceptible Han/Wistar rats) are used to determine lethal doses (LD₅₀) and mechanistic endpoints like hepatic enzyme induction. Studies show 1,2,3,7,8-PeCDD exhibits acute lethality comparable to TCDD in susceptible strains, with mortality observed at 2.6 µg/kg/day in intermediate-duration exposures .

Q. What are the primary sources of 1,2,3,7,8-PeCDD in the environment?

1,2,3,7,8-PeCDD is a byproduct of combustion processes (e.g., waste incineration) and historical herbicide production (e.g., Agent Orange contamination in Vietnam). Environmental persistence necessitates long-term monitoring of soil, sediment, and biota .

Advanced Research Questions

Q. How do researchers resolve contradictions in human exposure data for 1,2,3,7,8-PeCDD?

Discrepancies in exposure levels (e.g., NHANES vs. German cohort data) require:

- Stratified Sampling: Adjusting for age, lipid content, and occupational history.

- Normalization: Expressing concentrations as pg/g lipid to account for metabolic variability .

- Temporal Trends: Comparing pre- and post-regulatory data to assess mitigation efficacy .

Q. What experimental designs are optimal for studying 1,2,3,7,8-PeCDD’s endocrine-disrupting effects?

- In Vitro Models: AhR reporter gene assays (e.g., HepG2 cells) to quantify transcriptional activation.

- In Vivo Models: Transgenic rodents with humanized AhR pathways to evaluate species-specific responses.

- Omics Integration: Transcriptomics and metabolomics to identify non-canonical pathways affected by subchronic exposure .

Q. How can TEQ calculations be improved for mixtures containing 1,2,3,7,8-PeCDD?

- Congener-Specific Analysis: Prioritize quantification of 1,2,3,7,8-PeCDD and other high-TEF congeners (e.g., 2,3,4,7,8-PeCDF) contributing >80% of total TEQ .

- Additivity Assumptions: Validate using factorial designs to test synergistic/antagonistic interactions in vitro .

Q. What are the limitations of current Minimal Risk Level (MRL) assessments for 1,2,3,7,8-PeCDD?

The provisional intermediate-duration oral MRL for 1,2,3,7,8-PeCDD remains undetermined due to insufficient data. The lowest observed adverse effect level (LOAEL) of 2.6 µg/kg/day is based on mortality in rats, but mechanistic studies are needed to define non-lethal thresholds .

Q. What quality assurance protocols are critical for environmental monitoring of 1,2,3,7,8-PeCDD?

- Internal Standards: Use ¹³C-labeled analogs (e.g., ¹³C₁₂-1,2,3,7,8-PeCDD) to correct for recovery losses .

- Matrix Spikes: Validate extraction efficiency in complex matrices (e.g., adipose tissue) using Soxhlet or supercritical fluid extraction .

- Interlaboratory Comparisons: Participate in proficiency testing programs (e.g., EPA Method 23) to ensure data comparability .

Q. How does 1,2,3,7,8-PeCDD’s stability influence its environmental fate?

- Photodegradation: Halogenated dioxins resist UV degradation, requiring advanced oxidation processes (e.g., ozonation) for remediation.

- Bioaccumulation: High lipophilicity (log Kₒw >6) necessitates monitoring trophic magnification in aquatic food webs .

Q. Methodological Guidance Table

Properties

IUPAC Name |

1,2,3,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPZPQQWDODWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052078 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40321-76-4 | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40321-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NE6H0QPCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.